molecular formula C22H23N5O4S2 B467524 N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-2-(4-methoxyphenyl)acetamide CAS No. 642971-03-7

N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B467524
CAS No.: 642971-03-7
M. Wt: 485.6g/mol
InChI Key: PZIKTGFQIDYZHV-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom in a SO2N linkage). Sulfonamides are known for their use in medicine, particularly as antibiotics .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate sulfonyl chloride with the corresponding amine to form the sulfonamide linkage. The other functional groups in the molecule would likely be introduced through further synthetic steps, although the exact procedures would depend on the specific reactivity of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonamide group, along with the other functional groups present in the molecule. Techniques such as NMR spectroscopy and X-ray diffraction analysis could be used to determine the exact structure .


Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could be hydrolyzed under acidic or alkaline conditions to yield the corresponding sulfonyl chloride and amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise as an antibiotic or has other beneficial properties, it could be the subject of further study .

Properties

IUPAC Name

N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S2/c1-14-12-15(2)24-21(23-14)27-33(29,30)19-10-6-17(7-11-19)25-22(32)26-20(28)13-16-4-8-18(31-3)9-5-16/h4-12H,13H2,1-3H3,(H,23,24,27)(H2,25,26,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIKTGFQIDYZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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